Cas no 1250323-82-0 (2-(dimethyl-1H-1,2,4-triazol-5-yl)-3-fluoroaniline)

2-(dimethyl-1H-1,2,4-triazol-5-yl)-3-fluoroaniline Chemical and Physical Properties
Names and Identifiers
-
- 2-(dimethyl-1H-1,2,4-triazol-5-yl)-3-fluoroaniline
- Benzenamine, 2-(1,3-dimethyl-1H-1,2,4-triazol-5-yl)-3-fluoro-
- 2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-3-fluoroaniline
- CS-0284171
- EN300-1077199
- 1250323-82-0
-
- Inchi: 1S/C10H11FN4/c1-6-13-10(15(2)14-6)9-7(11)4-3-5-8(9)12/h3-5H,12H2,1-2H3
- InChI Key: TZTQNUYAPJAYMA-UHFFFAOYSA-N
- SMILES: C1(N)=CC=CC(F)=C1C1N(C)N=C(C)N=1
Computed Properties
- Exact Mass: 206.09677453g/mol
- Monoisotopic Mass: 206.09677453g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 226
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 56.7Ų
Experimental Properties
- Density: 1.33±0.1 g/cm3(Predicted)
- Boiling Point: 410.4±55.0 °C(Predicted)
- pka: 2.68±0.10(Predicted)
2-(dimethyl-1H-1,2,4-triazol-5-yl)-3-fluoroaniline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1077199-10.0g |
2-(dimethyl-1H-1,2,4-triazol-5-yl)-3-fluoroaniline |
1250323-82-0 | 10g |
$5405.0 | 2023-05-27 | ||
Enamine | EN300-1077199-5.0g |
2-(dimethyl-1H-1,2,4-triazol-5-yl)-3-fluoroaniline |
1250323-82-0 | 5g |
$3645.0 | 2023-05-27 | ||
Enamine | EN300-1077199-10g |
2-(dimethyl-1H-1,2,4-triazol-5-yl)-3-fluoroaniline |
1250323-82-0 | 95% | 10g |
$4545.0 | 2023-10-28 | |
Enamine | EN300-1077199-1g |
2-(dimethyl-1H-1,2,4-triazol-5-yl)-3-fluoroaniline |
1250323-82-0 | 95% | 1g |
$1057.0 | 2023-10-28 | |
Enamine | EN300-1077199-5g |
2-(dimethyl-1H-1,2,4-triazol-5-yl)-3-fluoroaniline |
1250323-82-0 | 95% | 5g |
$3065.0 | 2023-10-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1354841-50mg |
2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-3-fluoroaniline |
1250323-82-0 | 98% | 50mg |
¥24710.00 | 2024-08-09 | |
Enamine | EN300-1077199-2.5g |
2-(dimethyl-1H-1,2,4-triazol-5-yl)-3-fluoroaniline |
1250323-82-0 | 95% | 2.5g |
$2071.0 | 2023-10-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1354841-250mg |
2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-3-fluoroaniline |
1250323-82-0 | 98% | 250mg |
¥27050.00 | 2024-08-09 | |
Enamine | EN300-1077199-0.05g |
2-(dimethyl-1H-1,2,4-triazol-5-yl)-3-fluoroaniline |
1250323-82-0 | 95% | 0.05g |
$888.0 | 2023-10-28 | |
Enamine | EN300-1077199-0.1g |
2-(dimethyl-1H-1,2,4-triazol-5-yl)-3-fluoroaniline |
1250323-82-0 | 95% | 0.1g |
$930.0 | 2023-10-28 |
2-(dimethyl-1H-1,2,4-triazol-5-yl)-3-fluoroaniline Related Literature
-
M. Kubus,K. Levin,S. Kroeker,D. Enseling,T. Jüstel,H.-J. Meyer Dalton Trans., 2015,44, 2819-2826
-
Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723
-
Matthias Bauer,Christoph Gastl Phys. Chem. Chem. Phys., 2010,12, 5575-5584
-
Benjamin P. de Laune,Mariana J. Whitaker,Jose F. Marco,Michael F. Thomas,Frank J. Berry,Martin R. Lees,Colin Greaves J. Mater. Chem. C, 2017,5, 4985-4995
-
Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970
Additional information on 2-(dimethyl-1H-1,2,4-triazol-5-yl)-3-fluoroaniline
Professional Introduction to Compound with CAS No 1250323-82-0 and Product Name: 2-(dimethyl-1H-1,2,4-triazol-5-yl)-3-fluoroaniline
Compound with the CAS number 1250323-82-0, specifically identified as 2-(dimethyl-1H-1,2,4-triazol-5-yl)-3-fluoroaniline, represents a significant advancement in the realm of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique structural features and promising biological activities. The molecular framework of 2-(dimethyl-1H-1,2,4-triazol-5-yl)-3-fluoroaniline integrates a triazolyl moiety with a fluoroaniline backbone, creating a versatile scaffold that exhibits potential in various therapeutic applications.
The dimethyl-1H-1,2,4-triazol-5-yl substituent plays a pivotal role in modulating the electronic properties and interactions of the molecule. Triazoles are well-known for their stability and ability to form hydrogen bonds, which enhances the compound's solubility and bioavailability. This characteristic is particularly crucial in drug design, where optimal pharmacokinetic profiles are essential for therapeutic efficacy. The presence of the fluoroaniline segment introduces additional functionality, allowing for selective interactions with biological targets. Fluorine atoms are frequently incorporated into pharmaceuticals due to their ability to influence metabolic pathways and improve binding affinity.
Recent research has highlighted the potential of 2-(dimethyl-1H-1,2,4-triazol-5-yl)-3-fluoroaniline as a lead compound in the development of novel therapeutic agents. Studies have demonstrated its efficacy in inhibiting specific enzymes and receptors associated with inflammatory and infectious diseases. The compound's ability to modulate these pathways makes it a promising candidate for further investigation in preclinical models. Additionally, the structural features of 1250323-82-0 allow for modifications that could enhance its pharmacological properties, such as improving target specificity or reducing side effects.
The synthesis of 1250323-82-0 involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including transition metal-catalyzed coupling reactions and palladium-mediated transformations, have been employed to construct the triazolyl and fluoroaniline moieties efficiently. These techniques not only streamline the synthetic process but also enable the introduction of diverse functional groups, facilitating structure-activity relationship (SAR) studies.
In vitro studies have revealed that 2-(dimethyl-1H-1,2,4-triazol-5-yl)-3-fluoroaniline exhibits notable activity against several disease-related targets. For instance, preliminary data suggest that it may inhibit kinases involved in cancer progression by interfering with signal transduction pathways. Furthermore, its interaction with bacterial enzymes has been explored as a potential strategy for developing new antibiotics. The compound's dual functionality allows it to engage multiple biological processes simultaneously, which could be advantageous in treating complex diseases.
The pharmaceutical industry is increasingly interested in compounds that combine multiple therapeutic effects within a single molecule. This approach, known as polypharmacology, has shown promise in addressing multifaceted diseases more effectively than traditional monotherapies. The unique properties of 1250323-82-0 make it an attractive candidate for this strategy. By leveraging its structural versatility, researchers can design derivatives that enhance specific pharmacological outcomes while minimizing off-target effects.
Regulatory considerations are also critical when evaluating new pharmaceutical candidates like 2-(dimethyl-1H-1,2,4-triazol-5-yl)-3-fluoroaniline. Compliance with Good Manufacturing Practices (GMP) ensures that the compound is produced consistently and meets quality standards for clinical use. Additionally, toxicological assessments are conducted to evaluate potential side effects and determine safe dosage ranges. These rigorous evaluations are essential for advancing the compound from laboratory research to clinical trials.
The future prospects of 1250323-82-0 are promising, with ongoing research aimed at optimizing its pharmacological profile and exploring new therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies are likely to drive innovation in this field. By integrating computational modeling with experimental validation, scientists can accelerate the discovery process and identify novel derivatives with enhanced properties.
In conclusion,1250323-82-0, or 2-(dimethyl-HCHETRZTyrFlu) as it is sometimes referred to informally among researchers,represents a significant advancement in medicinal chemistry due to its unique structural features and promising biological activities. Its integration of a triazolyl moiety with a fluoroaniline backbone creates a versatile scaffold that exhibits potential in various therapeutic applications,including oncology,inflammation,and infectious diseases. As research continues,this compound holds great promise for contributing to the development of novel therapeutic agents that address complex diseases more effectively than traditional treatments.
1250323-82-0 (2-(dimethyl-1H-1,2,4-triazol-5-yl)-3-fluoroaniline) Related Products
- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)
- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)
- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)
- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)
- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)
- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)
- 1694943-94-6(3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)
- 15165-79-4(α-Naphthaleneacetic Acid Potassium Salt)
- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)
- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)




